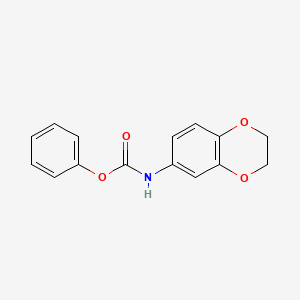
フェニル N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a chemical compound that features a phenyl group attached to a carbamate moiety, which is further linked to a 2,3-dihydro-1,4-benzodioxin-6-yl group
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
Similar compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes . This inhibition could result from the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its usual reactions.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase , it could impact neurotransmission and inflammatory response pathways.
Pharmacokinetics
Similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown inhibitory effects on certain enzymes , which could lead to changes in cellular processes such as neurotransmission and inflammation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the phenyl chloroformate, leading to the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carbamate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
類似化合物との比較
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can be compared with other similar compounds, such as:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carbamate.
2,3-dihydro-1,4-benzodioxin-6-amine: The parent amine used in the synthesis of the carbamate.
Phenyl carbamate: Lacks the benzodioxin moiety but shares the carbamate linkage.
The uniqueness of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(20-12-4-2-1-3-5-12)16-11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSHNGFKRJJEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

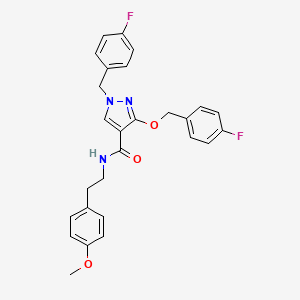

![methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)carbamate](/img/structure/B2510453.png)

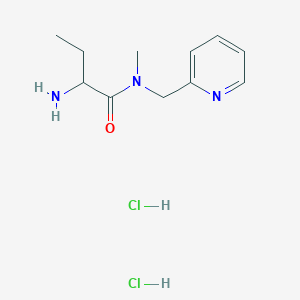
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2510458.png)
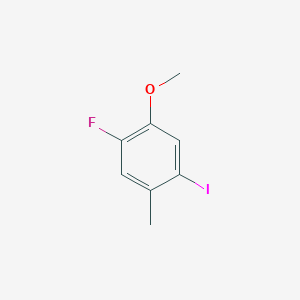
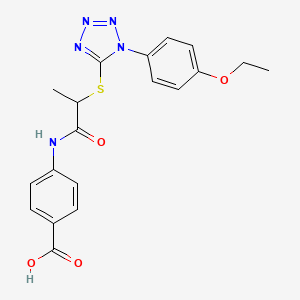
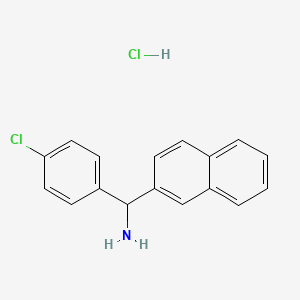
![4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2510464.png)
![2-Chloro-N-[3-[1-(2,2-difluoropropanoyl)piperidin-4-yl]oxypropyl]acetamide](/img/structure/B2510466.png)
![N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2510467.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2510470.png)
